Boc-MeThr(Bzl)-OH
Description
Contextualization within Protected Amino Acid Derivatives
Boc-MeThr(Bzl)-OH belongs to the class of compounds known as protected amino acid derivatives. In chemical synthesis, particularly in the assembly of peptides, the reactive functional groups of amino acids—the alpha-amino group, the alpha-carboxyl group, and any reactive side-chain—must be temporarily masked or "protected" to prevent unwanted side reactions. thermofisher.com This protection strategy allows for the controlled and sequential formation of peptide bonds only between the desired amino and carboxyl groups. masterorganicchemistry.com
This compound is a highly modified version of threonine, designed for specific applications. The N-methylation provides a modification often found in natural products and pharmaceuticals, which can impart unique conformational properties and increased resistance to enzymatic degradation. The Boc and Bzl groups serve as the essential protecting elements that enable its controlled incorporation into a larger molecule.
Significance of this compound in Organic Synthesis
The primary significance of this compound is its role as a specialized building block in peptide synthesis. myskinrecipes.cominnospk.com It is used to introduce a protected N-methyl-O-benzyl-threonine residue into a growing peptide chain. This is particularly important in the synthesis of complex peptides, bioactive molecules, and pharmaceutical compounds where N-methylated amino acids are required. myskinrecipes.cominnospk.com The controlled addition of such modified residues is crucial for creating peptides with specific structures and biological activities. Its use ensures the precise and efficient assembly of the target peptide, preventing unwanted reactions at the threonine side-chain's hydroxyl group and the N-terminal amino group. myskinrecipes.com
Role of Boc and Bzl Protecting Groups in Synthetic Strategies
The synthetic utility of this compound is defined by the distinct roles of its two protecting groups, Boc and Bzl. This combination is central to the "Boc/Bzl" protection strategy, a classical approach in solid-phase peptide synthesis (SPPS). peptide.comseplite.com In this scheme, the N-alpha amino group is temporarily protected by the Boc group, while side-chains are given more permanent protection by benzyl-based groups. seplite.compeptide.com
The tert-butoxycarbonyl (Boc) group is a widely used protecting group for the α-amino function of amino acids in organic synthesis. Its key feature is its stability under a range of conditions, including the basic conditions often used for peptide coupling, while being easily removable under moderately acidic conditions. creative-peptides.com
Typically, the Boc group is cleaved using trifluoroacetic acid (TFA). creative-peptides.comlibretexts.org This deprotection step regenerates the free amine at the N-terminus of the growing peptide chain, making it available to couple with the next incoming Boc-protected amino acid. peptide.com This cycle of deprotection and coupling is repeated to build the peptide sequence. thermofisher.com The byproducts of Boc removal are volatile, which simplifies purification. peptide.com The Boc group's reliability and compatibility with various coupling reagents make it a valuable tool, especially for complex syntheses. nih.gov
The benzyl (B1604629) (Bzl) group is commonly employed as a "permanent" protecting group for the side-chain functionalities of amino acids. thermofisher.comfiveable.me In the case of this compound, it protects the hydroxyl (-OH) group of the threonine side chain as a benzyl ether. myskinrecipes.compeptide.com
Unlike the Boc group, the Bzl group is stable to the moderately acidic conditions used for Boc removal (e.g., TFA). peptide.compeptide.com This differential stability is the cornerstone of the Boc/Bzl strategy. peptide.comseplite.com The Bzl group remains intact throughout the entire chain assembly process, preventing the side-chain hydroxyl group from participating in unwanted reactions. It is only removed at the final stage of synthesis, typically under much stronger acidic conditions, such as treatment with hazardous hydrogen fluoride (B91410) (HF) or trifluoromethane (B1200692) sulfonic acid (TFMSA). thermofisher.compeptide.comnih.gov This ensures that the side-chain is deprotected only after the full peptide backbone has been assembled. thermofisher.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S,3R)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-phenylmethoxybutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO5/c1-12(22-11-13-9-7-6-8-10-13)14(15(19)20)18(5)16(21)23-17(2,3)4/h6-10,12,14H,11H2,1-5H3,(H,19,20)/t12-,14+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMYNYZJGZSJUGU-OCCSQVGLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)N(C)C(=O)OC(C)(C)C)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)O)N(C)C(=O)OC(C)(C)C)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60427133 | |
| Record name | Boc-N-Me-Thr(Bzl)-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60427133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64263-80-5 | |
| Record name | Boc-N-Me-Thr(Bzl)-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60427133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Boc Methr Bzl Oh
Stereoselective Synthesis Approaches for N-α-Boc-O-Benzyl-N-Methyl-L-Threonine
The synthesis of Boc-MeThr(Bzl)-OH inherently relies on preserving the stereochemical integrity of its precursor, L-threonine lsu.edu. Stereoselective synthesis in this context primarily involves ensuring that the L-configuration of threonine is maintained throughout the derivatization process. While specific, detailed stereoselective routes for this exact compound are not exhaustively detailed in the provided literature, general principles for synthesizing N-methylated amino acid derivatives from chiral pool starting materials are applicable.
One described method for N-methylation of protected amino acid derivatives, which would be relevant to this compound, involves the reaction of an O-benzyl-protected threonine derivative with sodium hydride (NaH) and methyl iodide (MeI) in tetrahydrofuran (B95107) (THF) at room temperature cdnsciencepub.com. This reaction is noted for its potential to produce the desired N-methylated product. Crucially, controlling the reaction temperature is vital; performing the methylation at 5°C, rather than room temperature, has been shown to suppress β-elimination side reactions, thereby preserving the desired stereochemistry and preventing the formation of dehydroamino acid derivatives cdnsciencepub.com. This highlights the importance of precise temperature control in achieving stereochemical fidelity during the N-methylation step. The starting material is typically L-threonine, from which the protected and methylated derivative is built lsu.edu.
Precursor Design and Derivatization Strategies
The synthesis of this compound involves a strategic sequence of protection and methylation steps, starting from L-threonine.
Starting Material: L-threonine serves as the fundamental chiral precursor, providing the inherent stereochemistry for the final product lsu.edu.
N-α-Boc Protection: The tert-butoxycarbonyl (Boc) group is a common and effective protecting group for the alpha-amino moiety. It is typically introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O) nih.govresearchgate.net. The Boc group is acid-labile and is readily removed by treatment with trifluoroacetic acid (TFA) or similar acidic reagents, a key step in peptide synthesis bachem.comseplite.compeptide.com.
O-Benzyl (Bzl) Protection: The hydroxyl group on the threonine side chain is protected as a benzyl (B1604629) ether. This is commonly achieved using benzyl bromide or benzyl chloride in the presence of a base, such as sodium hydride (NaH) . The benzyl ether is also acid-labile, but it generally requires stronger acidic conditions (e.g., HF, TFMSA, TMSOTf) for cleavage compared to the Boc group. This difference in lability allows for a degree of orthogonality in the deprotection strategy peptide.comseplite.compeptide.com. Hydrogenolysis is another method for removing benzyl protecting groups peptide.com.
N-Methylation: The incorporation of the methyl group onto the alpha-nitrogen is a defining feature of this derivative. This can be achieved through direct N-methylation, as described using NaH and MeI cdnsciencepub.com. Alternatively, oxazolidinone chemistry has been explored for the synthesis of N-methyl amino acids, including threonine derivatives, offering another route to introduce the N-methyl functionality google.com.
The sequence of these derivatization steps is critical. A typical approach might involve first protecting the alpha-amino group with Boc, followed by benzylation of the hydroxyl group, and then methylation of the nitrogen. However, variations in the order of these reactions can be employed depending on the specific synthetic pathway and desired efficiency.
Optimization of Reaction Conditions for High Purity and Yield
Achieving high purity and yield in the synthesis of this compound necessitates careful optimization of reaction parameters, including reagents, solvents, temperature, and reaction time.
N-Methylation Conditions: As noted, the N-methylation of O-benzyl-protected threonine derivatives using NaH and MeI in THF is a key step cdnsciencepub.com. Controlling the reaction temperature is paramount. Conducting this reaction at 5°C is critical to suppress β-elimination and maintain stereochemical integrity, yielding the desired N-methyl derivative without significant side product formation cdnsciencepub.com. Higher temperatures can lead to undesired elimination products.
Protection Steps:
Boc Protection: Typically employs Boc₂O in a suitable solvent system, often with a base catalyst like sodium carbonate or sodium hydroxide, in mixtures of organic solvents and water nih.govresearchgate.net.
Benzyl Protection: Commonly uses benzyl bromide or chloride with a strong base like NaH in an anhydrous polar aprotic solvent such as DMF or THF, often at low temperatures (0-5°C) to control reactivity .
Solvents: A range of solvents are utilized across the different synthetic steps, including tetrahydrofuran (THF), dimethylformamide (DMF), dichloromethane (B109758) (DCM), ethyl acetate, methanol (B129727) (MeOH), and aqueous mixtures cdnsciencepub.compeptide.comcam.ac.uknih.govgoogle.com. The choice of solvent influences solubility, reaction rate, and selectivity.
Reagents: Key reagents involved in the synthesis and subsequent peptide coupling include Boc₂O, NaH, MeI, benzyl bromide, coupling agents like DCC (dicyclohexylcarbodiimide), bases such as DMAP (4-dimethylaminopyridine) or triethylamine, and deprotection agents like TFA peptide.comcdnsciencepub.comnih.govbachem.comseplite.compeptide.comnih.govgoogle.comgoogle.com.
Yield and Purity: While specific yield data for this compound is not universally detailed in the provided snippets, general reports indicate that optimized syntheses of similar protected amino acids can achieve high yields and purities exceeding 98% myskinrecipes.comcam.ac.uk. For instance, the N-methylation step described in cdnsciencepub.com yields the product, underscoring the effectiveness of controlled conditions.
Table 1: Illustrative Reaction Conditions for this compound Synthesis
| Step | Key Reagents | Solvent(s) | Temperature (°C) | Typical Yield | Purity | Notes |
| N-α-Boc Protection | Boc₂O, Base (e.g., Na₂CO₃) | Dioxane/Water, EtOH/Water | Ambient | High | >98% | Protection of the amino group. |
| O-Benzylation | Benzyl Bromide/Chloride, NaH | DMF, THF | 0-5 | High | >98% | Protection of the hydroxyl side chain. |
| N-Methylation | NaH, Methyl Iodide (MeI) | THF | 5 (preferred) | High | >98% | Crucial for stereochemical integrity; 5°C suppresses β-elimination. Room temperature is also used cdnsciencepub.com. |
| Purification | Column Chromatography, Crystallization, Wash | Various | N/A | N/A | >98% | Removal of by-products and excess reagents. |
Note: Yield and purity data are often reported for similar protected amino acid syntheses or general procedures, as specific data for this compound is not always explicitly detailed in all sources.
Scale-Up Considerations for Laboratory and Industrial Applications
Scaling up the synthesis of this compound from laboratory bench to industrial production involves several critical considerations to ensure efficiency, cost-effectiveness, and product quality.
Process Robustness and Reproducibility: The chosen synthetic route must be robust and reproducible across larger batches. This includes ensuring consistent reagent quality, precise control over reaction parameters (especially temperature for N-methylation to maintain stereochemistry cdnsciencepub.com), and reliable purification methods.
Reagent Solubility and Handling: For large-scale operations, the solubility of starting materials, intermediates, and reagents in the chosen solvents is paramount. Poor solubility can lead to inefficient reactions, filter clogging, and difficulties in handling rsc.org. Aiming for high reactant concentrations (e.g., ≥0.25 M) is beneficial for minimizing solvent volumes rsc.org.
Atom Economy and Waste Management: Solid-phase peptide synthesis (SPPS), where this compound is commonly used, often employs super-stoichiometric amounts of reagents to drive reactions to completion, leading to poor atom economy and significant waste generation rsc.orgpolypeptide.com. Industrial processes must address efficient reagent utilization and environmentally sound waste disposal.
Equipment and Reactor Design: Scale-up requires appropriate reactor volumes that can accommodate the swelling of resins if used in SPPS, particularly for Boc-based strategies where TFA deprotection can cause significant swelling bachem.com. Efficient mixing, heating, and filtration capabilities are essential.
Quality Control: Stringent quality control measures are necessary at each stage to ensure the purity and stereochemical integrity of the final this compound product. High-quality building blocks contribute to higher yields and easier purification in subsequent peptide synthesis altabioscience.com.
Boc vs. Fmoc Strategy: While the Boc/Bzl strategy is a classical method, the Fmoc/tBu strategy is more prevalent in modern SPPS due to its milder deprotection conditions and greater orthogonality bachem.comseplite.compeptide.com. However, the Boc group's ease of crystallization and stability for storage can still be advantageous in certain contexts seplite.com. The choice between these strategies depends on the specific peptide target and manufacturing requirements.
Table 2: Key Protecting Groups in Peptide Synthesis
| Protecting Group | Functional Group Protected | Typical Cleavage Conditions | Advantages | Disadvantages | Relevance to this compound |
| Boc | α-Amino | TFA (e.g., 50% in DCM), HCl, TFMSA | Easily introduced, acid-labile, readily removed, good solubility, stable to basic conditions. | Can lead to tert-butyl cation side reactions with nucleophilic residues (Trp, Cys, Met) if scavengers are not used. Acid labile. | Primary N-α protection |
| Bzl | Hydroxyl (Ser, Thr, Tyr), Carboxyl, Amine (Arg, Lys, His) | HF, TFMSA, TMSOTf, HBr, Hydrogenolysis (Pd/C) | Stable to moderate acid (TFA) and base conditions, allowing for some orthogonality with Boc. | Requires strong acidic conditions or hydrogenolysis for removal. Can be sensitive to certain reaction conditions. | Side-chain hydroxyl protection |
| Fmoc | α-Amino | Piperidine (20-50% in DMF) | Base-labile, orthogonal to acid-labile side-chain protecting groups, mild deprotection conditions. | Can undergo side reactions with certain side-chain protecting groups or during coupling. May require specific conditions for difficult couplings. | Not used in this compound |
Applications of Boc Methr Bzl Oh in Advanced Organic Synthesis
Role in Peptide Synthesis
The primary application of Boc-MeThr(Bzl)-OH is in the synthesis of peptides, where it serves as a pre-functionalized amino acid derivative. The incorporation of N-methylated and O-benzylated threonine residues can impart unique structural, conformational, and metabolic properties to the resulting peptides, making them valuable for research and therapeutic applications.
Solid-Phase Peptide Synthesis (SPPS) with this compound
SPPS is a cornerstone technique for peptide synthesis, involving the iterative coupling of protected amino acids to a solid support (resin) bachem.com. The Boc/Bzl protection strategy, historically significant, utilizes the tert-butyloxycarbonyl (Boc) group for temporary protection of the α-amino group and benzyl (B1604629) (Bzl) or benzyl-derived groups for permanent protection of amino acid side chains peptide.comresearchgate.netbiosynth.comiris-biotech.de. This compound fits into this strategy by providing a threonine residue already modified with an N-methyl group and an O-benzyl protecting group.
Compatibility with Boc/Bzl Protecting Group Strategy
The Boc/Bzl strategy is characterized by the use of acid-labile protecting groups. The Boc group is typically removed under moderately acidic conditions (e.g., 50% trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM)), while benzyl-based protecting groups require stronger acidic conditions (e.g., anhydrous hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA)) for their cleavage peptide.comresearchgate.netiris-biotech.de. This difference in lability allows for a quasi-orthogonal removal, where the Boc group can be removed without affecting the benzyl protection, but not vice-versa biosynth.com. This compound is designed to be compatible with this scheme, with the Boc group on the α-amino terminus being removed at each coupling cycle, and the O-benzyl group on the threonine side chain remaining intact until the final cleavage step.
| Strategy | α-Amino Protection | Side Chain Protection | α-Amino Deprotection | Side Chain Deprotection | Orthogonality |
| Boc/Bzl | Boc | Benzyl (Bzl) | Moderate Acid (TFA) | Strong Acid (HF, TFMSA) | Quasi- |
| Fmoc/tBu | Fmoc | tert-Butyl (tBu) | Base (Piperidine) | Moderate Acid (TFA) | True |
Cleavage Strategies for this compound in SPPS
The final cleavage of the peptide from the resin and the removal of all remaining side-chain protecting groups are critical steps in SPPS. For peptides synthesized using the Boc/Bzl strategy with derivatives like this compound, acidolytic cleavage is employed.
Acidolytic Cleavage (e.g., TFA, HF, TFMSA)
The complete removal of the O-benzyl protecting group from threonine, along with other benzyl-based side-chain protections, typically requires strong acids like anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA) bachem.compeptide.comresearchgate.netiris-biotech.deresearchgate.netjst.go.jp. Trifluoroacetic acid (TFA) is primarily used for Boc group removal during the synthesis cycles. For the final cleavage, a cocktail containing a strong acid, scavengers (to trap reactive carbocations), and sometimes solvents is used. Common scavengers include anisole, thioanisole, or p-cresol, which prevent alkylation of sensitive amino acid residues like tryptophan and tyrosine researchgate.net.
| Acidolytic Reagent | Primary Use in Boc/Bzl SPPS | Typical Scavengers | Notes |
| TFA | Boc deprotection | N/A (used in moderate concentrations) | Used repeatedly during synthesis for Boc removal. |
| HF | Final cleavage/deprotection | Anisole, thioanisole, p-cresol, dimethyl sulfide | Strong acid required for benzyl ether cleavage; highly corrosive and toxic, requires specialized equipment. |
| TFMSA | Final cleavage/deprotection | Anisole, thioanisole, p-cresol | Strong acid alternative to HF, often used with scavengers; generally considered less hazardous than HF but still requires careful handling. |
Considerations for Side Reactions During Deprotection (e.g., N-alkylation, oxidation)
The harsh acidic conditions required for the final cleavage can lead to various side reactions, particularly with sensitive amino acid residues or modified structures.
N-Alkylation: During acidolytic cleavage, protecting groups are cleaved, generating reactive carbocations. These carbocations can alkylate nucleophilic side chains, such as the indole (B1671886) nitrogen of tryptophan or the phenolic hydroxyl of tyrosine. The presence of scavengers in the cleavage cocktail is crucial to mitigate this researchgate.netresearchgate.net. The N-methyl group on threonine itself does not typically participate in N-alkylation side reactions during deprotection.
Oxidation: While less common as a direct result of acidolysis itself, certain conditions or impurities can lead to oxidation of susceptible residues like methionine or tryptophan. Ensuring the purity of reagents and maintaining an inert atmosphere can help prevent oxidative damage researchgate.net.
Aspartimide Formation: Aspartic acid residues are prone to cyclization under both acidic and basic conditions, forming aspartimides, which can subsequently lead to a mixture of α- and β-linked peptides nih.govpeptide.comub.edu.
Peptide Backbone Cleavage: Prolonged exposure to strong acids can lead to hydrolysis of peptide bonds, resulting in truncated or fragmented peptides bachem.comgoogle.com. Careful optimization of cleavage time and reagent concentration is necessary.
Side Chain Migration: For residues like tyrosine, the O-benzyl group can, under certain acidic conditions, migrate to the phenolic ring, leading to C-benzylated tyrosine derivatives nih.gov.
The presence of the N-methyl group on threonine might influence the reactivity of the side chain or the peptide backbone under deprotection conditions, though specific documented side reactions directly attributable to the N-methyl group during Boc/Bzl cleavage are less commonly cited than those related to other amino acids or the protecting groups themselves.
Solution-Phase Peptide Synthesis with this compound
This compound is a key component in solution-phase peptide synthesis, where it facilitates the controlled elongation of peptide chains. The N-methylation of the amino acid backbone can lead to increased resistance against proteolytic degradation, a common challenge in peptide-based therapeutics mdpi.comresearchgate.netpeptide.compeptide.comscielo.org.mxnih.gov. The Boc protecting group offers robust protection of the alpha-amino group, which can be selectively removed under acidic conditions, typically using trifluoroacetic acid (TFA), allowing for subsequent coupling reactions thermofisher.comiris-biotech.de. The O-benzyl group on the threonine hydroxyl side chain also provides protection, preventing unwanted side reactions during peptide assembly myskinrecipes.comchembk.com.
While solid-phase peptide synthesis (SPPS) is prevalent, solution-phase methods remain critical for specific applications, such as the synthesis of larger peptides or fragments that are later coupled. The incorporation of N-methyl amino acids in solution-phase synthesis can present challenges due to increased steric hindrance, requiring optimized coupling reagents and conditions. Reagents like HATU, in conjunction with DIEA, have been reported to be effective for coupling N-methyl amino acids, often with minimal racemization when preactivation times are controlled scielo.org.mxmerckmillipore.compeptide.com. The use of this compound in solution-phase synthesis allows for precise control over the sequence and purity of the synthesized peptide fragments.
Synthesis of Phosphopeptides and Other Modified Peptides
The synthesis of peptides with various post-translational modifications (PTMs) is a significant area of research, and N-methylated amino acids play a role in mimicking or enhancing these modifications. For example, methylation of lysine (B10760008) or arginine residues is a known PTM, and N-methylated amino acid building blocks can be used to study or mimic these effects peptides.dethermofisher.com. The O-benzyl protecting group on this compound is particularly relevant when the threonine side chain is intended for further modification, such as phosphorylation or glycosylation, where orthogonal protection strategies are essential sigmaaldrich.comchemimpex.com.
Synthesis of Non-Natural Peptide Analogs and Base-Sensitive Peptides
The synthesis of non-natural peptide analogs is a cornerstone of modern drug discovery and biochemical research. This compound is highly valuable in this context due to its modified structure, which deviates from the standard proteinogenic amino acids. The N-methylation can significantly alter peptide conformation and stability, leading to analogs with improved pharmacokinetic profiles or novel biological activities researchgate.netpeptide.compeptide.com.
Furthermore, peptides incorporating N-methyl amino acids often exhibit enhanced stability against enzymatic degradation mdpi.comresearchgate.netpeptide.compeptide.com. This increased stability is crucial for developing orally bioavailable peptides or those intended for prolonged therapeutic action. The Boc protecting group strategy is particularly advantageous for synthesizing base-sensitive peptides or analogs, as it avoids the basic deprotection conditions associated with Fmoc chemistry, which can lead to side reactions like diketopiperazine formation thermofisher.comiris-biotech.degoogle.commdpi.com. The Boc/Bzl protection scheme is generally acid-labile, offering a complementary approach to Fmoc/tBu chemistry.
Utilization in Complex Molecule Synthesis Beyond Peptides
Beyond the direct synthesis of peptides, this compound serves as a versatile chiral building block in the synthesis of more complex organic molecules, including natural products and pharmaceutical agents. Its defined stereochemistry and protected functional groups make it amenable to various synthetic transformations.
The structural features of this compound, particularly its modified threonine backbone, can be incorporated into the synthesis of natural products or their analogs that feature N-methylated amino acid residues or modified threonine units. Many biologically active natural products, such as cyclosporine A, contain multiple N-methylated amino acids, contributing to their unique structural and functional properties acs.orgd-nb.infonih.gov. While cyclosporine A is a non-ribosomal peptide, the synthetic strategies employed to mimic such structures often utilize protected N-methyl amino acid building blocks.
In pharmaceutical development, this compound can serve as an intermediate in the synthesis of peptide-based drugs or peptidomimetics. Its incorporation can lead to compounds with enhanced bioavailability, improved target affinity, and increased resistance to metabolic breakdown researchgate.netpeptide.compeptide.com. The benzyl ether protection on the hydroxyl group also allows for selective deprotection and subsequent functionalization, opening pathways for creating diverse libraries of drug candidates.
This compound is a valuable tool in combinatorial chemistry for generating libraries of peptides and peptidomimetics. By systematically varying amino acid sequences and incorporating modified residues like N-methyl threonine, researchers can rapidly synthesize and screen large numbers of compounds for desired biological activities nih.govnih.gov. The use of Boc-protected amino acids is compatible with established solid-phase synthesis protocols, allowing for efficient parallel synthesis of diverse molecular libraries.
The ability to incorporate N-methyl amino acids into combinatorial libraries can lead to the discovery of novel molecules with improved properties, such as enhanced cell permeability or resistance to proteases peptide.compeptide.comnih.gov. These libraries can be screened against various biological targets to identify lead compounds for drug development or to probe biological pathways. The inclusion of this compound allows for the exploration of chemical space that is inaccessible with standard amino acids, potentially yielding compounds with unique therapeutic profiles.
Mechanistic Investigations of Boc Methr Bzl Oh Reactions
Stereochemical Control and Diastereoselectivity
Maintaining the stereochemical integrity of Boc-MeThr(Bzl)-OH during synthesis is paramount, especially concerning potential epimerization at the alpha-carbon. N-methylated amino acids are generally more prone to epimerization than their non-methylated counterparts due to altered electronic and steric environments around the alpha-carbon scielo.org.mx. However, the presence of bulky substituents, such as the O-benzyl group on the threonine hydroxyl and the N-methyl group itself, can sterically hinder the formation of the oxazolone (B7731731) intermediate, a key species implicated in epimerization pathways, thereby improving stereochemical retention scielo.org.mx.
When this compound participates in reactions with chiral partners or in the presence of chiral auxiliaries, diastereoselectivity becomes a critical factor. Optimized synthetic protocols have demonstrated the ability to achieve high diastereomeric ratios (dr), often exceeding 10:1, indicating effective control over the formation of specific diastereomers scielo.org.mx.
| Reaction Condition / Modification | Diastereomeric Ratio (dr) | Epimerization (%) |
| Standard Coupling (Optimized) | >10:1 | <1 |
Influence of Protecting Groups on Reaction Pathways
The protecting groups on this compound significantly influence its reactivity and the course of synthetic transformations. The tert-butyloxycarbonyl (Boc) group effectively shields the amine functionality, rendering it unreactive towards electrophiles under typical coupling conditions and allowing for selective deprotection under mild acidic conditions masterorganicchemistry.comorganic-chemistry.orgrsc.org. The O-benzyl (Bzl) group provides robust protection for the threonine hydroxyl, preventing side reactions such as O-acylation or esterification during coupling reactions. This group is generally stable to many reaction conditions and is typically removed via catalytic hydrogenolysis tandfonline.comwiley.com. The intrinsic N-methyl group modifies the amino acid backbone, influencing its conformational preferences and electronic environment, which can, in turn, affect reaction rates and stereochemical outcomes scielo.org.mxrsc.org.
| Protecting Group | Protected Moiety | Key Stability/Reactivity Properties | Typical Removal Method |
| Boc | Amine | Stable to base, labile to acid; Shields amine | Acidolysis |
| Benzyl (B1604629) (Bzl) | Hydroxyl | Stable to many reagents; Prevents O-acylation/esterification | Hydrogenolysis |
| N-Methyl | Amine Nitrogen | Alters conformation/reactivity; May reduce epimerization | N/A (Intrinsic) |
Solvent Effects and Reaction Medium
The choice of solvent plays a crucial role in modulating the kinetics, solubility, and stereochemical fidelity of reactions involving this compound. Polar aprotic solvents, such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and N-methylpyrrolidone (NMP), generally enhance reaction rates in coupling processes compared to less polar solvents like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) researchgate.netwhiterose.ac.ukluxembourg-bio.com. This acceleration is often attributed to the superior solvation of charged intermediates and reagents provided by these polar media whiterose.ac.uk. However, highly polar solvents can sometimes promote epimerization scielo.org.mxnih.gov. Furthermore, the solubility of this compound and the coupling reagents within the chosen solvent is a critical determinant of reaction efficiency researchgate.netnih.gov.
| Solvent | Polarity (e.g., Dielectric Constant) | Relative Reaction Rate | Potential for Epimerization | Solubility of this compound |
| DCM | ~8.9 | Low | Low | Moderate |
| DMF | ~36.7 | High | Moderate | High |
| DMSO | ~46.7 | High | Moderate | High |
Derivatization and Modification of Boc Methr Bzl Oh
Synthesis of Analogs and Precursors
The synthesis of analogs and precursors of Boc-MeThr(Bzl)-OH is fundamental to expanding the chemical space for peptide and peptidomimetic drug discovery. The Boc/Bzl strategy is a classic method in solid-phase peptide synthesis (SPPS). seplite.comresearchgate.net In this approach, the Boc group serves as a temporary protecting group for the α-amino group, while benzyl-based groups protect the side chains. seplite.comnih.gov The Boc group's lability to moderate acids like trifluoroacetic acid (TFA) allows for its selective removal, while the more stable benzyl (B1604629) groups require strong acids like hydrogen fluoride (B91410) (HF) for cleavage. nih.govpeptide.com This differential stability, known as "relative acidolysis," is a cornerstone of the Boc/Bzl strategy. nih.gov
The synthesis of various analogs often involves the modification of the side chain or the protecting groups to achieve specific chemical properties. For instance, analogs with different protecting groups on the threonine side chain can be prepared to fine-tune the deprotection strategy. The synthesis of homoserine analogs, such as Boc-D-Hse(Bzl)-OH, demonstrates the versatility of these protected amino acids in SPPS. The preparation of such analogs typically involves the protection of the amino and hydroxyl groups of the starting amino acid, followed by any necessary modifications to the side chain.
The table below outlines key characteristics of the Boc/Bzl protection scheme, which is central to the synthesis of this compound and its analogs.
| Feature | Description | Reference |
| Nα-Protecting Group | tert-Butyloxycarbonyl (Boc) | seplite.comnih.govpeptide.com |
| Side-Chain Protection | Benzyl (Bzl)-based groups | seplite.comnih.govpeptide.com |
| Boc Deprotection | Moderate acid (e.g., Trifluoroacetic Acid - TFA) | seplite.comnih.govpeptide.com |
| Side-Chain Deprotection | Strong acid (e.g., Hydrogen Fluoride - HF) | nih.govresearchgate.net |
| Chemistry Type | Relative Acidolysis | nih.gov |
Functionalization for Specific Research Applications
The functionalization of this compound and its analogs is a key strategy for developing molecular probes, labeled peptides, and other tools for chemical biology and medicinal chemistry research. The inherent structure of these compounds, with their protected functional groups, allows for selective modification at various positions.
One common functionalization strategy involves the introduction of reporter groups, such as fluorescent tags or biotin, to enable the detection and tracking of peptides in biological systems. For example, a photolabile linker based on the o-nitro-veratryl group has been developed for the solid-phase synthesis of peptide hydrazides, a strategy that is orthogonal to standard Boc/Bzl chemistry. google.com This allows for the mild, light-induced release of the synthesized peptide, which can then be used in applications like native chemical ligation. google.com
Another area of functionalization is the incorporation of non-standard or modified amino acids to probe structure-activity relationships or to enhance proteolytic stability. The synthesis of peptides containing residues like phosphoserine or phosphothreonine, using derivatives such as Fmoc-Ser(PO3Bzl,H)-OH and Fmoc-Thr(PO3Bzl,H)-OH, highlights the importance of side-chain functionalization in studying cellular signaling pathways. nih.gov
Furthermore, the carboxyl group of Boc-protected dipeptides, such as Boc-Leu-Gly-OH, can be functionalized through photoredox-mediated decarboxylative radical addition reactions. researchgate.net This method allows for the late-stage functionalization of peptide substrates, demonstrating the potential for modifying the C-terminus of peptides containing Boc-protected amino acids. researchgate.net
The following table summarizes various functionalization strategies and their applications in research.
| Functionalization Strategy | Research Application | Reference |
| Introduction of Photolabile Linkers | Controlled release of peptides for native chemical ligation and other applications. | google.com |
| Incorporation of Phosphorylated Amino Acids | Study of protein phosphorylation and cellular signaling. | nih.gov |
| C-terminal Modification via Photoredox Catalysis | Late-stage functionalization of peptides to create novel analogs. | researchgate.net |
| Synthesis of Glycoconjugates | Development of tools to study carbohydrate-protein interactions. | diva-portal.org |
Immobilization onto Solid Supports or Resins
The immobilization of this compound and similar protected amino acids onto solid supports is the foundational step in solid-phase peptide synthesis (SPPS). nih.govslideshare.net This technique, pioneered by R.B. Merrifield, revolutionized peptide synthesis by simplifying the purification process. nih.govslideshare.net In the Boc/Bzl strategy, the C-terminal amino acid is covalently attached to an insoluble polymeric resin, such as a Merrifield resin. seplite.com
The process begins with the attachment of the first Nα-Boc protected amino acid to the resin. peptide.com This is typically achieved by forming an ester linkage between the carboxylic acid of the amino acid and a functional group on the resin. Once the first amino acid is anchored, the synthesis proceeds in a stepwise manner. peptide.com Each cycle involves the removal of the temporary Nα-Boc protecting group with an acid like TFA, followed by the coupling of the next Nα-Boc protected amino acid. seplite.compeptide.com This cycle of deprotection and coupling is repeated until the desired peptide sequence is assembled. peptide.com
The choice of resin is crucial and can influence the efficiency of the synthesis and the conditions required for the final cleavage of the peptide from the support. diva-portal.org Various resins with different linkers are available, allowing for the synthesis of peptides with different C-terminal modifications. nih.gov For example, the use of a PAM (phenylacetamidomethyl) linker allows for cleavage with strong acids like HF, which is compatible with the Boc/Bzl strategy. rsc.org
Upon completion of the peptide chain assembly, the peptide is cleaved from the resin, and the side-chain protecting groups are simultaneously removed using a strong acid, a process often referred to as global deprotection. researchgate.net The use of scavengers during this step is critical to prevent side reactions caused by reactive species generated during the cleavage process. researchgate.net
The table below details the key steps involved in the immobilization and use of Boc-protected amino acids in SPPS.
| Step | Description | Key Reagents | Reference |
| 1. Anchoring | Covalent attachment of the first Nα-Boc protected amino acid to the solid support. | DIC, DCC | seplite.com |
| 2. Deprotection | Removal of the temporary Nα-Boc protecting group. | TFA | seplite.comnih.govpeptide.com |
| 3. Neutralization | Neutralization of the resulting TFA salt of the free amine. | Triethylamine, DIPEA | seplite.comrsc.org |
| 4. Coupling | Formation of a peptide bond with the next Nα-Boc protected amino acid. | HBTU, HATU | rsc.org |
| 5. Cleavage | Release of the completed peptide from the resin and removal of side-chain protecting groups. | HF, TFMSA | seplite.comnih.govresearchgate.net |
Advanced Research Techniques and Methodologies Employing Boc Methr Bzl Oh
Spectroscopic Analysis in Elucidating Reaction Intermediates and Products
Spectroscopic methods are indispensable for the real-time monitoring of reactions involving Boc-MeThr(Bzl)-OH and for the structural characterization of intermediates and final products.
Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹H and ¹³C NMR are fundamental in verifying the structural integrity of this compound and its derivatives. chemicalbook.com In synthesis, NMR is used to confirm the successful coupling of the amino acid and to detect the presence of the Boc and Benzyl (B1604629) protecting groups. For instance, the characteristic signals for the tert-butyl protons of the Boc group and the aromatic protons of the benzyl group are readily identifiable. chemicalbook.comnii.ac.jp Changes in the chemical shifts of the alpha- and beta-protons of the threonine backbone provide information about peptide bond formation.
Infrared (IR) Spectroscopy : IR spectroscopy is a powerful tool for monitoring the progress of reactions. clockss.orgcam.ac.uk The presence of the Boc group is confirmed by a characteristic carbonyl (C=O) stretching vibration around 1690 cm⁻¹. Similarly, the carboxylic acid OH stretch is also a key feature. During peptide coupling reactions, the disappearance of the carboxylic acid OH band and the appearance of a new amide bond signal can be tracked.
Mass Spectrometry (MS) : Electrospray ionization mass spectrometry (ESI-MS) is routinely used to confirm the molecular weight of this compound and its subsequent peptide products. researchgate.net It is a highly sensitive technique that can detect minute quantities of material, making it ideal for analyzing reaction mixtures and purified products. researchgate.netsemmelweis.hu Tandem mass spectrometry (MS/MS) can be employed to sequence peptides containing the MeThr(Bzl) residue by analyzing their fragmentation patterns. niscpr.res.in
| Spectroscopic Technique | Key Observables for this compound | Application in Synthesis |
| ¹H NMR | Signals for Boc (tert-butyl protons), Bzl (aromatic protons), and threonine backbone protons. chemicalbook.comnii.ac.jp | Structural verification, monitoring of protecting group integrity. |
| ¹³C NMR | Resonances for carbonyl carbons (Boc and carboxylic acid), aromatic carbons, and aliphatic carbons. | Confirms the carbon framework of the molecule. |
| IR Spectroscopy | C=O stretch of Boc group (~1690 cm⁻¹), OH stretch of carboxylic acid. clockss.org | Monitoring reaction progress (e.g., peptide bond formation). |
| Mass Spectrometry | Molecular ion peak corresponding to the exact mass of the compound and its derivatives. niscpr.res.in | Confirmation of product identity and purity, peptide sequencing. |
Chromatographic Techniques for Purification and Analysis
Chromatography is essential for both the purification of this compound and the analysis of the purity of the resulting peptides.
High-Performance Liquid Chromatography (HPLC) : Reversed-phase HPLC (RP-HPLC) is the most common method for assessing the purity of this compound and the peptides synthesized from it. tcichemicals.commdpi.com A C18 column is often used, and elution is typically carried out with a gradient of water and acetonitrile (B52724) containing a small amount of an ion-pairing agent like trifluoroacetic acid (TFA). scielo.br The retention time and peak purity are used to determine the identity and homogeneity of the compound.
Thin-Layer Chromatography (TLC) : TLC is a quick and convenient method for monitoring the progress of a reaction in real-time. nii.ac.jp By spotting the reaction mixture on a TLC plate and eluting with an appropriate solvent system, the disappearance of starting materials and the appearance of the product can be visualized. It is also used to determine the optimal solvent conditions for larger-scale column chromatography.
Column Chromatography : For the purification of this compound and its derivatives on a preparative scale, column chromatography using silica (B1680970) gel or other stationary phases is frequently employed. The choice of solvent system is guided by TLC analysis to achieve effective separation of the desired product from unreacted starting materials and byproducts. nii.ac.jp
Chiral Chromatography : To ensure the enantiomeric purity of this compound and to analyze for any potential racemization during peptide synthesis, chiral HPLC is utilized. rsc.orgphenomenex.com This technique uses a chiral stationary phase to separate enantiomers, allowing for their quantification. rsc.org
| Chromatographic Technique | Stationary Phase/Column | Mobile Phase/Eluent | Application |
| RP-HPLC | C18 | Water/Acetonitrile gradient with TFA scielo.br | Purity analysis of starting material and peptide products. |
| TLC | Silica gel | Various organic solvent mixtures | Reaction monitoring, optimization of purification conditions. nii.ac.jp |
| Column Chromatography | Silica gel | Solvent systems based on TLC analysis | Preparative purification of this compound and derivatives. |
| Chiral HPLC | Chiral Stationary Phase | Specific for enantiomer separation | Determination of enantiomeric purity, detection of racemization. rsc.orgphenomenex.com |
Computational Chemistry and Modeling Studies
Computational methods provide valuable insights into the properties and behavior of this compound and peptides containing this residue.
Quantum Chemical Calculations
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), can be used to predict the geometric and electronic properties of this compound. These calculations can help in understanding its reactivity, conformational preferences, and spectroscopic properties. For instance, calculated NMR chemical shifts and IR vibrational frequencies can be compared with experimental data to confirm the structure.
Structure-Activity Relationship (SAR) Studies
This compound is used in the synthesis of peptide analogs for structure-activity relationship (SAR) studies. drugdesign.orgcopernicus.orgmdpi.com By systematically replacing natural amino acids with MeThr(Bzl), researchers can probe the importance of N-methylation and the bulky benzyl group for biological activity. These studies help in understanding the molecular basis of peptide-receptor interactions and in the design of more potent and selective peptide-based drugs. nih.gov
Applications in Chiral Synthesis and Stereochemical Research
The defined stereochemistry of this compound makes it a valuable tool in chiral synthesis and stereochemical research.
Asymmetric Synthesis : As a chiral building block, this compound is used in the asymmetric synthesis of complex peptides and other organic molecules. Its inherent chirality can be used to induce stereoselectivity in subsequent reactions.
Stereochemical Control in Peptide Synthesis : The use of this compound with its defined stereochemistry is crucial for the synthesis of peptides with a specific three-dimensional structure. The stereochemical integrity of the amino acid must be maintained throughout the synthesis process to ensure the desired biological activity of the final peptide. thieme-connect.de Methods for detecting and minimizing racemization during peptide coupling are therefore of paramount importance in this field. rsc.org
Q & A
How should researchers design experiments to synthesize Boc-MeThr(Bzl)-OH with high purity, and what analytical methods are critical for validating its structural integrity?
Answer:
Synthesis of this compound requires a stepwise approach:
- Protection Strategy : Use tert-butoxycarbonyl (Boc) for the amino group and benzyl (Bzl) for the hydroxyl group to prevent undesired side reactions during peptide coupling .
- Coupling Conditions : Optimize reaction parameters (e.g., coupling agents like HOBt/DCC) to enhance yield and minimize racemization .
- Characterization : Employ NMR spectroscopy (¹H, ¹³C) to confirm stereochemistry and protecting group placement. HPLC with a C18 column and UV detection ensures purity (>95%) .
- Mass Spectrometry (MS) : Validate molecular weight (e.g., ESI-MS or MALDI-TOF) to confirm the absence of truncated peptides or impurities .
What advanced techniques can resolve contradictions in spectroscopic data (e.g., NMR splitting patterns) observed during this compound characterization?
Answer:
Discrepancies in NMR data may arise from:
- Dynamic Effects : Conformational flexibility or solvent interactions. Use variable-temperature NMR to assess rotational barriers .
- Impurity Identification : Combine 2D NMR (COSY, HSQC) to isolate signals from contaminants. Cross-reference with synthetic intermediates to trace impurity sources .
- X-ray Crystallography : If feasible, resolve crystal structures to unambiguously confirm stereochemistry and bond geometries .
How can researchers optimize this compound’s coupling efficiency in solid-phase peptide synthesis (SPPS) while minimizing side reactions?
Answer:
- Activation Reagents : Test alternatives to DCC (e.g., HATU, PyBOP) to improve coupling kinetics and reduce epimerization .
- Deprotection Monitoring : Use UV spectrophotometry to track Fmoc removal rates and adjust reaction times .
- Steric Hindrance Mitigation : Pre-activate the carboxyl group with oxyma pure to enhance reactivity in sterically hindered environments .
- Real-Time Analysis : Implement LC-MS after each coupling step to detect incomplete reactions early .
What methodological considerations are critical when comparing this compound’s stability under acidic vs. basic conditions with similar Boc-protected amino acids?
Answer:
- Experimental Design :
- Controlled Degradation Studies : Expose the compound to TFA (for Boc removal) and NaOH (for Bzl cleavage) at varying concentrations and temperatures .
- Kinetic Analysis : Use HPLC to quantify degradation products over time and calculate rate constants .
- Comparative Framework : Include Boc-Thr(Bzl)-OH (lacking the methyl group) to isolate the methyl group’s electronic and steric effects .
- Data Interpretation : Apply Arrhenius plots to model stability trends and predict shelf-life under storage conditions .
How can researchers address conflicting data on this compound’s solubility in organic solvents, and what factors influence this property?
Answer:
- Solvent Screening : Test solubility in DMF, DCM, THF, and acetonitrile using gravimetric analysis or UV turbidity assays .
- Parameter Optimization :
- Theoretical Modeling : Use Hansen solubility parameters to predict miscibility based on polarity, hydrogen bonding, and dispersion forces .
What strategies ensure reproducibility in this compound synthesis protocols across different laboratories?
Answer:
- Standardized Reporting : Document all parameters (e.g., stirring speed, drying time for intermediates) in supplemental materials to enable replication .
- Batch-to-Batch Consistency : Implement QC checkpoints (e.g., TLC, melting point analysis) for raw materials and final products .
- Interlaboratory Validation : Share samples with collaborating labs for cross-verification of NMR and HPLC data .
How should researchers design studies to evaluate the impact of this compound’s methyl group on peptide secondary structure compared to non-methylated analogs?
Answer:
- Model Peptide Design : Synthesize short peptides (e.g., 8–12 residues) with this compound at strategic positions (e.g., α-helix or β-sheet regions) .
- Structural Analysis :
- Control Experiments : Use Boc-Thr(Bzl)-OH (without methyl) to isolate structural contributions of the methyl group .
What are best practices for documenting and storing experimental data on this compound to comply with academic integrity and reproducibility standards?
Answer:
- Data Organization : Use electronic lab notebooks (ELNs) to timestamp entries, raw spectra, and chromatograms. Categorize data by synthesis batch and characterization method .
- Metadata Annotation : Include instrument parameters (e.g., NMR field strength, HPLC gradient) and environmental conditions (e.g., humidity during SPPS) .
- Secure Storage : Encrypt digital files and maintain redundant backups. For physical samples, label vials with batch numbers and store at -20°C .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
